(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane
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Overview
Description
(1R,4R)-2-Methyl-2,5-diazabicyclo(222)octane is a bicyclic organic compound with the molecular formula C6H12N2 It is a derivative of diazabicyclo[222]octane, featuring a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclic scaffolds . The reaction typically involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane: A closely related compound without the methyl group at the 2-position.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
Bicyclo[2.2.2]octane-2,5-dione: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar bicyclic compounds.
Properties
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMUJOQZCMEFY-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H]1CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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